7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a pentyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 3,5-dimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the 3,5-dimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with the 3,5-dimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the quinazoline core: The quinazoline core can be synthesized by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the pentyl group: The final step involves the alkylation of the quinazoline core with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.
Scientific Research Applications
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group, known for its activity as a monoamine oxidase inhibitor.
Uniqueness
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core, a 1,2,4-oxadiazole ring, and a 3,5-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29) |
InChI Key |
RSYXUZWPHBZGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O |
Origin of Product |
United States |
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